molecular formula C11H9BrF2N2 B1407526 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1707358-27-7

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Katalognummer: B1407526
CAS-Nummer: 1707358-27-7
Molekulargewicht: 287.1 g/mol
InChI-Schlüssel: IGPPAYVNYRTSDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9BrF2N2 It is characterized by the presence of a bromine atom, two fluorine atoms, a pyrrolidine ring, and a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the reaction of 3,3-difluoropyrrolidine with 3-bromo-2-cyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • 2-Bromo-3,3,3-trifluoropropene

Uniqueness

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these elements with the pyrrolidine and benzonitrile groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

Overview

3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound characterized by its unique molecular structure, which includes bromine and fluorine atoms alongside a pyrrolidine ring and a benzonitrile group. Its molecular formula is C11_{11}H9_9BrF2_2N2_2, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves the reaction of 3-bromo-2-cyanobenzene with 3,3-difluoropyrrolidine. This reaction is usually facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under controlled heating conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, while the nitrile group may play a role in enzyme inhibition .

Pharmacological Applications

Research indicates that compounds similar to this compound have been explored for their roles as phosphodiesterase (PDE) inhibitors. PDEs are crucial enzymes involved in the degradation of cyclic nucleotides, which are important for various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), affecting numerous physiological processes such as inflammation and smooth muscle relaxation .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxic effects of fluorinated pyrrolidine derivatives on various cancer cell lines. Results indicated that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential . The selectivity may be influenced by the unique electronic properties imparted by the fluorine atoms.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaNotable Activity
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridineC11_{11}H10_{10}BrFPDE4 inhibition
2-Bromo-3,3,3-trifluoropropeneC3_{3}H2_{2}BrF3_3Antiviral properties

Eigenschaften

IUPAC Name

3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-9-3-1-2-8(6-15)10(9)16-5-4-11(13,14)7-16/h1-3H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPPAYVNYRTSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 6
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.